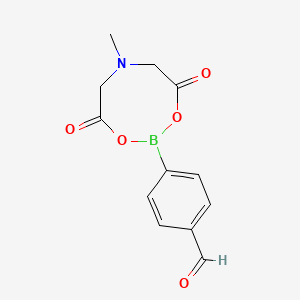

4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde

Description

4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde (CAS: 1257650-77-3) is a boron-containing heterocyclic compound with the molecular formula C₁₂H₁₂BNO₅ and a molecular weight of 261.04 g/mol . The structure comprises a benzaldehyde moiety substituted at the para-position with a 6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocane ring, a boron-embedded heterocycle. This compound is primarily utilized as a protected boronic acid in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its stability and controlled reactivity . It is stored at 2–8°C and requires careful solubility optimization in solvents like DMSO or methanol for research applications .

Properties

IUPAC Name |

4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO5/c1-14-6-11(16)18-13(19-12(17)7-14)10-4-2-9(8-15)3-5-10/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAFRFKGTAHILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with a boron-containing reagent under controlled conditions. The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid.

Reduction: 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing boron can exhibit significant anticancer properties. The unique structure of 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde allows for interactions with biological systems that could lead to the development of novel anticancer agents. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including the modulation of signaling pathways involved in cell proliferation and survival .

Drug Delivery Systems

The incorporation of boron into drug delivery systems enhances the targeting capability of therapeutic agents. The compound can be functionalized to create boron-containing nanoparticles or polymers that improve the solubility and bioavailability of drugs. This application is particularly relevant in targeting specific tissues or tumors in cancer therapy .

Materials Science

Synthesis of Functional Materials

this compound can serve as a precursor for synthesizing advanced materials such as polymers and organic light-emitting diodes (OLEDs). Its ability to form stable complexes with metals makes it suitable for creating conductive materials that can be used in electronic applications .

Photonic Applications

The compound's unique optical properties allow it to be utilized in photonic devices. Research has demonstrated that boron-containing compounds can enhance the efficiency of light-emitting devices by improving charge transport and reducing energy losses .

Analytical Chemistry

Chromatography and Spectroscopy

Due to its distinct chemical structure, this compound can be effectively used as a standard or marker in chromatographic techniques for the analysis of complex mixtures. Its behavior in various solvents allows for the optimization of separation processes in analytical chemistry .

Case Studies

Mechanism of Action

The mechanism of action of 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their function. This interaction can modulate biochemical pathways and exert specific effects depending on the context of its use .

Comparison with Similar Compounds

Structural and Electronic Differences

- Positional Isomerism: The meta-substituted analog (1488424-86-7) exhibits distinct electronic effects compared to the para-substituted parent compound.

- Heterocyclic Variation : Replacing benzene with thiophene (1309677-06-2) introduces sulfur’s electron-rich character, enhancing conjugation and reactivity in cross-coupling reactions .

- Functional Group Addition : The methoxy-substituted derivative (1309676-56-9) offers improved solubility in polar solvents due to its electron-donating group, though it may reduce stability under acidic conditions .

Physicochemical Properties

- Solubility: The parent compound requires sonication and heating (37°C) for dissolution in DMSO, whereas the methoxy analog likely has better solubility in methanol or ethanol .

- Stability : All analogs are sensitive to repeated freeze-thaw cycles, but the thiophene derivative may exhibit higher thermal stability due to aromatic heterocycle rigidity .

Biological Activity

4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde is a compound with a complex boron-containing structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₂BNO₅

- CAS Number : 1072960-66-7

- Molecular Weight : 261.04 g/mol

- Purity : ≥95% .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The boron atom in the structure is known for its unique ability to form covalent bonds with biomolecules, which can lead to inhibition of specific enzymes or modulation of signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism : Induction of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis .

Antimicrobial Properties

Preliminary studies suggest antimicrobial activity against certain bacterial strains. The compound's structure may enhance its ability to penetrate bacterial membranes:

- Bacterial Strains Tested : Escherichia coli and Staphylococcus aureus.

- Efficacy : Minimum inhibitory concentrations (MIC) were determined to be within therapeutic ranges .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound in models of neurodegeneration:

- Model Used : PC12 cell line exposed to neurotoxic agents.

- Outcome : Reduction in cell death and preservation of mitochondrial function .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of the compound on MCF-7 cells. The results demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

Study 2: Antimicrobial Activity

In a comparative study assessing various compounds for antimicrobial efficacy, this compound showed promising results with an MIC of 32 µg/mL against Staphylococcus aureus.

Data Tables

Q & A

Q. What are the standard synthetic routes for 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: A common synthetic route involves condensation reactions between substituted benzaldehydes and heterocyclic precursors under reflux conditions. For example, substituted benzaldehydes are reacted with triazole derivatives in absolute ethanol with glacial acetic acid as a catalyst, followed by reflux for 4 hours and solvent removal under reduced pressure . Optimization strategies include:

- Solvent choice : Polar aprotic solvents (e.g., ethanol) enhance solubility and reaction efficiency.

- Catalyst selection : Acetic acid promotes imine formation, but alternative catalysts (e.g., Lewis acids) may improve yield.

- Temperature control : Reflux at 78°C (ethanol’s boiling point) balances reaction speed and side-product minimization.

- Purification : Vacuum filtration and recrystallization from ethanol yield high-purity solids.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, critical for confirming the boron-containing heterocyclic structure .

- NMR Spectroscopy :

- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and B-O (~1350 cm⁻¹) stretches .

- X-ray Crystallography : Resolves crystal packing and bond angles in the dioxazaborocane moiety (e.g., C–B–O bond distances) .

Q. What is the solubility profile of this compound in common solvents?

Methodological Answer:

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model ¹H/¹³C NMR chemical shifts with B3LYP/6-311+G(d,p) basis sets. Compare with experimental data to refine molecular geometry .

- Solvent Effects : Include implicit solvent models (e.g., PCM for ethanol) to account for dielectric environment impacts on shifts .

- Dynamic Effects : Consider conformational averaging (e.g., aldehyde group rotation) using molecular dynamics simulations.

Q. What strategies mitigate competing side reactions during synthesis (e.g., aldol condensation of benzaldehyde)?

Methodological Answer:

- Protecting Groups : Temporarily protect the aldehyde with acetal groups to prevent unwanted nucleophilic attacks .

- Stoichiometric Control : Limit excess benzaldehyde to avoid dimerization (e.g., 1:1 molar ratio with triazole precursor).

- Low-Temperature Phases : Initiate reactions at 0–5°C to slow aldol pathways, then gradually warm to reflux.

Q. How can the biological activity of this compound be systematically evaluated?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™).

- In Silico Studies :

- Molecular Docking : AutoDock Vina to predict binding affinity with target proteins (e.g., bacterial dihydrofolate reductase).

- ADMET Prediction : SwissADME or pkCSM to assess pharmacokinetic properties.

Q. What analytical methods validate the stability of this compound under varying pH conditions?

Methodological Answer:

- HPLC-MS Stability Studies :

- Prepare buffered solutions (pH 2–12) and incubate at 37°C.

- Monitor degradation via peak area reduction over 24–72 hours .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics.

- Degradation Products : Identify via LC-MS/MS fragmentation patterns (e.g., hydrolysis of dioxazaborocane ring at acidic pH).

Q. How can computational modeling predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian) to identify nucleophilic/electrophilic sites.

- Transition State Modeling : Use NEB (Nudged Elastic Band) methods in VASP to map energy barriers for boronate intermediate formation .

- Ligand Effects : Simulate Pd(PPh₃)₄ vs. Pd(OAc)₂ catalysts to optimize coupling efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.